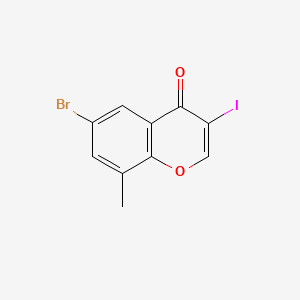
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal and synthetic compounds. This compound is characterized by the presence of bromine and iodine atoms at specific positions on the chromenone ring, which can influence its chemical reactivity and biological activity .
Métodos De Preparación
The synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a chromenone precursor. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
6-Bromo-3-methyl-4H-chromen-4-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-6-methylchromone: Similar structure but lacks the bromine atom, affecting its chemical properties and applications
The uniqueness of this compound lies in its dual halogenation, which can provide distinct advantages in synthetic and biological applications .
Propiedades
Fórmula molecular |
C10H6BrIO2 |
|---|---|
Peso molecular |
364.96 g/mol |
Nombre IUPAC |
6-bromo-3-iodo-8-methylchromen-4-one |
InChI |
InChI=1S/C10H6BrIO2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |
Clave InChI |
DTSDEKBDAPYFKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC=C(C2=O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


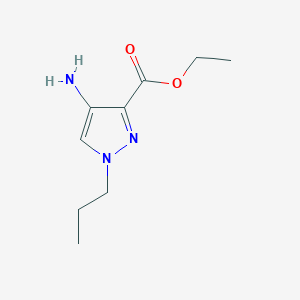

![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)

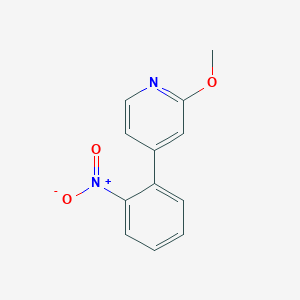
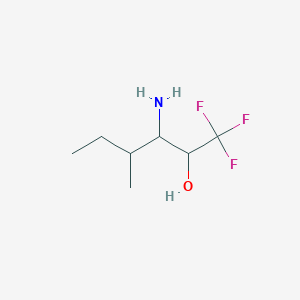
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
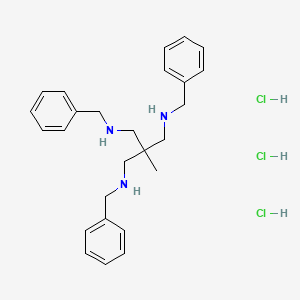
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
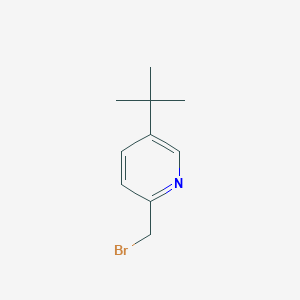
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
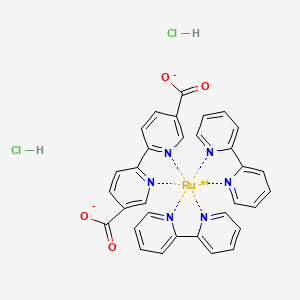
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
